Propionaldehyde ethylimine
Description
Structure
3D Structure
Properties
CAS No. |
18328-91-1 |
|---|---|
Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
N-ethylpropan-1-imine |
InChI |
InChI=1S/C5H11N/c1-3-5-6-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
ZVYCPFCNAXPUFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NCC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Propionaldehyde Ethylimine
Condensation Reactions for Imine Formation
Direct Synthesis from Propionaldehyde (B47417) and Ethylamine (B1201723)
The direct reaction between propionaldehyde and ethylamine is the most fundamental method for producing propionaldehyde ethylimine. evitachem.com The reaction involves the nucleophilic attack of the nitrogen atom of ethylamine on the electrophilic carbonyl carbon of propionaldehyde. evitachem.com This initially forms a tetrahedral intermediate known as a carbinolamine, which then dehydrates to yield the final imine product and water. libretexts.org
The synthesis of this compound from propionaldehyde and ethylamine follows a 1:1 stoichiometric ratio. One molecule of propionaldehyde reacts with one molecule of ethylamine to produce one molecule of this compound and one molecule of water.
Reaction Equation: CH₃CH₂CHO + CH₃CH₂NH₂ ⇌ CH₃CH₂CH=NCH₂CH₃ + H₂O
This reaction is an equilibrium process. youtube.com To maximize the yield of the imine product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. masterorganicchemistry.com This can be achieved by either increasing the concentration of the reactants (propionaldehyde or ethylamine) or by removing one of the products (water) as it is formed. youtube.com
Acid catalysis significantly accelerates the rate of imine formation. masterorganicchemistry.compearson.com The catalyst, typically a protic acid, protonates the oxygen atom of the carbonyl group in propionaldehyde. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethylamine. pearson.com
The acid also plays a crucial role in the elimination step by protonating the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water). libretexts.org However, the pH of the reaction medium must be carefully controlled. If the pH is too low (highly acidic), the ethylamine, being basic, will be protonated to form an ethylammonium (B1618946) ion. This ion is no longer nucleophilic and cannot initiate the reaction. libretexts.orglibretexts.org Conversely, at a high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org The optimal pH for imine formation is generally found to be around 5. libretexts.orglibretexts.org
Mechanism of Acid-Catalyzed Imine Formation:
Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the oxygen atom of propionaldehyde.
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the now more electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral carbinolamine.
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the carbinolamine.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion.
Deprotonation: A base (such as water or another molecule of ethylamine) removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst. libretexts.orglibretexts.org
The choice of solvent can significantly impact the synthesis of this compound. The use of a water-immiscible diluent, such as toluene (B28343), is a common strategy. evitachem.comgoogle.com This approach facilitates the removal of water as it is formed, thereby driving the equilibrium towards the product side. evitachem.com Solvents that can form an azeotrope with water are particularly effective when used in conjunction with a Dean-Stark apparatus. researchgate.net
Research on the reduction of propionaldehyde has shown that solvent choice affects reaction rates. Solvents with high hydrogen-bond accepting abilities, like ethers, can slow down reactions by coordinating with catalytic sites. nih.govnih.gov In contrast, weakly interacting solvents, such as alkanes (e.g., n-hexane, cyclohexane), can lead to higher catalytic activity. nih.govnih.gov While this study was on a reduction reaction, the principles of solvent-reactant and solvent-catalyst interactions are relevant to imine formation as well. For the synthesis of this compound, a non-polar, water-immiscible solvent is generally preferred.
| Solvent Type | Example(s) | Effect on Imine Synthesis |
| Water-Immiscible | Toluene, Hexane | Favorable; allows for easy removal of water, driving the reaction forward. evitachem.comgoogle.com |
| Protic | Ethanol (B145695) | Can participate in hydrogen bonding, potentially slowing the reaction. researchgate.net |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | May not be ideal due to potential side reactions or difficulty in water removal. |
Continuous removal of water is a critical factor in achieving high yields of this compound due to the reversible nature of the reaction. masterorganicchemistry.com Several methods are employed to achieve this:
Azeotropic Distillation: This is a highly effective method, often utilizing a Dean-Stark apparatus. researchgate.net A solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, is used. researchgate.net The azeotrope boils off, and upon condensation, the water separates from the immiscible solvent and can be collected, while the solvent is returned to the reaction mixture.
Drying Agents: Anhydrous chemical agents can be added directly to the reaction mixture to absorb the water as it is formed. masterorganicchemistry.com Common drying agents for this purpose include magnesium sulfate (B86663) (MgSO₄) and molecular sieves (e.g., 3Å or 4Å). masterorganicchemistry.comresearchgate.net Molecular sieves are particularly useful as they can be easily removed by filtration at the end of the reaction.
Lyophilization (Freeze-Drying): In some specific cases, particularly if the imine is part of a larger, non-volatile compound, lyophilization can be used to remove water. researchgate.net
| Water Removal Method | Description |
| Azeotropic Distillation (Dean-Stark) | The reaction is heated in a solvent that forms an azeotrope with water. The condensed azeotrope separates, with the water being removed and the solvent returning to the reaction. researchgate.net |
| Drying Agents | Anhydrous substances like MgSO₄ or molecular sieves are added to the reaction to chemically bind with the water produced. masterorganicchemistry.comresearchgate.net |
| Lyophilization | Involves freezing the reaction mixture and then reducing the pressure to allow the frozen water to sublime directly from the solid to the gas phase. researchgate.net |
Industrial-Scale Synthesis Approaches
On an industrial scale, the synthesis of this compound is often the first step in a two-stage process to produce other chemicals, such as ethylpropylamine through subsequent hydrogenation. google.com The industrial process is typically designed for continuous operation to maximize efficiency and throughput. google.com
A common industrial method involves reacting ethylamine and propionaldehyde in a water-immiscible diluent at temperatures ranging from 0°C to 30°C. evitachem.comgoogle.com The resulting mixture, containing the this compound, is then continuously fed into a second reactor for hydrogenation without the need for isolating the relatively unstable imine. google.com The water formed during the imine formation is continuously separated from the organic phase. google.com For example, a continuous process might involve feeding solutions of ethylamine and propionaldehyde into a reaction vessel, separating the aqueous layer, and pumping the organic phase containing the imine into an autoclave for hydrogenation. google.com This integrated approach avoids the challenges associated with isolating and handling the potentially unstable imine. google.com The precursors, propionaldehyde and ethylamine, are themselves produced on a large scale. Propionaldehyde is often manufactured via the hydroformylation of ethylene (B1197577), evitachem.comintratec.us while ethylamine is typically produced by the reaction of ethanol or ethylene with ammonia (B1221849). evitachem.com
Alternative Routes to this compound and Related Imine Structures
While the direct condensation of propionaldehyde and ethylamine is the most straightforward method for synthesizing this compound, a variety of alternative strategies have been developed for the synthesis of imines in general. These methods often aim to improve reaction efficiency, reduce environmental impact, and broaden the scope of applicable substrates. These alternative routes can be conceptually applied to the synthesis of this compound and other aliphatic imines.
The formation of this compound is a classic example of nucleophilic addition-elimination. The process begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine on the electrophilic carbonyl carbon of propionaldehyde. This is followed by the formation of a tetrahedral intermediate, which then undergoes the elimination of a water molecule to yield the final imine product. researchgate.net The reaction is typically conducted in a water-immiscible solvent to facilitate the removal of water, which drives the equilibrium towards the formation of the imine. researchgate.net Reaction temperatures are generally mild, often ranging between 0°C and 30°C. researchgate.net
Table 1: Conventional Synthesis of an Aliphatic Imine
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pivalaldehyde | Benzylamine | Dichloromethane (DCM) | p-Toluenesulfonic acid (p-TsOH) | Room Temperature | - | - | scirp.org |
Note: This table represents a typical synthesis of an aliphatic imine and is illustrative of the conditions that can be applied for this compound synthesis.
Catalysis plays a pivotal role in modern organic synthesis, and the formation of imines is no exception. Various catalysts have been employed to enhance the efficiency and selectivity of imine synthesis. These can be broadly categorized into metal-based catalysts and organocatalysts. For instance, a copper(I) catalyst has been shown to facilitate the synthesis of imines from aldehydes and amines under mild conditions. organic-chemistry.org Other metals like palladium have also been used; for example, a palladium-on-zirconia (Pd/ZrO2) catalyst has been used for the synthesis of imines from amines and aliphatic alcohols under ambient conditions. organic-chemistry.org Organocatalysts, such as pyrrolidine, have been demonstrated to be effective in promoting the formation of aldimines from aldehydes and amino compounds with high yields under simple, metal-free conditions. organic-chemistry.org
Table 2: Catalytic Synthesis of Imines
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aromatic Aldehydes & Amines | Amberlyst® 15 | Neat | Room Temperature | 2-4 h | 72-99 | peerj.com |
| Alcohols & Amines | Pd/ZrO2 | - | Room Temperature | - | High | organic-chemistry.org |
Note: This table showcases examples of catalytic imine synthesis that are applicable to aliphatic imines like this compound.
In a move towards more environmentally benign chemical processes, solvent-free synthesis of imines has gained considerable attention. These reactions are often conducted under neat conditions (without a solvent) and can be promoted by various means. One approach involves the use of a heterogeneous catalyst, such as Amberlyst® 15, which can be easily separated from the reaction mixture and potentially recycled. peerj.com This method has been successfully applied to the synthesis of a variety of imines from both aliphatic and aromatic amines and aromatic aldehydes, with high yields achieved in short reaction times at room temperature. peerj.com Another solvent-free technique involves carrying out the reaction under reduced pressure, which helps to remove the water byproduct and drive the reaction to completion. scirp.org
Table 3: Solvent-Free Synthesis of Imines
| Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| Aromatic Aldehydes & Various Toluidines | Neat, Reduced Pressure (>0.1 mmHg) | 1.5 h (reaction), 3.0 h (vacuum) | 99 | scirp.org |
| Aromatic Aldehydes & Aromatic Amines | Neat, Microwave Irradiation | 8 min | - | organic-chemistry.org |
Note: This table provides examples of solvent-free imine synthesis, a methodology that can be adapted for this compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com In the context of imine synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields. researchgate.netresearchgate.net This technique can be applied to solvent-free conditions, further enhancing its green credentials. For example, the condensation of aromatic amines with aldehyde derivatives under microwave-assisted solvent-free conditions, using a wetting reagent like β-ethoxyethanol, has been reported to produce imines in high yields within minutes. researchgate.net
Table 4: Microwave-Assisted Imine Synthesis
| Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| Aromatic Aldehydes & Aromatic Amines | Solvent-free, β-ethoxyethanol (wetting reagent), Microwave (360W) | 1.0-1.5 min | 91-98 | researchgate.net |
| Aldehydes & Ketones with (R)-2-methylpropane-2-sulfinamide | Solvent-free, Ti(OEt)4, Microwave | 10 min | Excellent | rsc.org |
Note: The data in this table illustrates the efficiency of microwave-assisted synthesis for imines, a technique applicable to the formation of this compound.
Elucidation of Reaction Mechanisms Involving Propionaldehyde Ethylimine
Imine Formation Mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation, PADPED)
The reaction between propionaldehyde (B47417) and ethylamine (B1201723) to form propionaldehyde ethylimine is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule. libretexts.org This condensation reaction is reversible and its mechanism under acidic conditions is often described by the PADPED sequence: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com The reaction rate is highly dependent on the pH of the solution; it is generally fastest near a pH of 5. lumenlearning.comlibretexts.org At very low pH, the ethylamine nucleophile is protonated and rendered non-nucleophilic, while at high pH, there is insufficient acid to catalyze the elimination of the hydroxyl group in a key intermediate step. lumenlearning.comlibretexts.orglibretexts.org
Nucleophilic Addition of Ethylamine to Propionaldehyde Carbonyl
The formation of this compound commences with the nucleophilic attack of the ethylamine on the electrophilic carbonyl carbon of propionaldehyde. libretexts.org Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk The carbonyl carbon is susceptible to attack because of the polarity of the carbon-oxygen double bond, which places a partial positive charge on the carbon. This initial addition step is reversible and leads to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org
Table 1: Steps in the Nucleophilic Addition of Ethylamine to Propionaldehyde
| Step | Description | Reactants | Intermediate |
| 1 | The lone pair of electrons on the nitrogen atom of ethylamine attacks the partially positive carbonyl carbon of propionaldehyde. | Propionaldehyde, Ethylamine | Tetrahedral Zwitterionic Intermediate |
| 2 | The pi electrons of the carbon-oxygen double bond move to the oxygen atom, resulting in a negatively charged oxygen. | - | - |
Proton Transfer Pathways and Carbinolamine Intermediate Formation
Following the initial nucleophilic addition, a series of proton transfers occur. lumenlearning.comlibretexts.org The initially formed zwitterionic intermediate is unstable and quickly undergoes an intramolecular or intermolecular proton transfer. A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom. libretexts.orglibretexts.org This process results in the formation of a neutral tetrahedral intermediate known as a carbinolamine, or amino alcohol. libretexts.orgkhanacademy.orgyoutube.com The carbinolamine is a relatively stable intermediate in this reaction sequence. khanacademy.org
Dehydration and Imine Bond Formation
The final stage of imine formation is the elimination of a water molecule from the carbinolamine intermediate. gauthmath.com This dehydration step is typically the rate-limiting step and is facilitated by an acid catalyst. libretexts.orgmasterorganicchemistry.com The hydroxyl group of the carbinolamine is protonated by the acid, converting it into a much better leaving group (H₂O). libretexts.orglibretexts.org The lone pair on the adjacent nitrogen atom then helps to expel the water molecule, forming a carbon-nitrogen double bond. This results in the formation of a positively charged species called an iminium ion. libretexts.orgchemistrysteps.com In the final step, a base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the neutral this compound and regenerate the acid catalyst. lumenlearning.comlibretexts.org
Hydrolysis Mechanisms of this compound
The hydrolysis of an imine is the reverse reaction of its formation, breaking the imine back down into its constituent aldehyde and primary amine. masterorganicchemistry.com This process is also typically acid-catalyzed and involves the addition of a water molecule across the carbon-nitrogen double bond. masterorganicchemistry.comchemistrysteps.com
Reversibility and Equilibrium Dynamics
Imine formation is a reversible equilibrium reaction. libretexts.orgchemistrysteps.com The presence of water can shift the equilibrium back towards the starting materials, the aldehyde and the amine. gauthmath.com To favor the formation of this compound, water is often removed from the reaction mixture, for example, by using a dehydrating agent like molecular sieves or through azeotropic distillation. researchgate.net Conversely, to promote the hydrolysis of the imine, a large excess of water is used, driving the equilibrium in the reverse direction. chemistrysteps.com
Acid-Catalyzed Hydrolysis Pathways
The mechanism for the acid-catalyzed hydrolysis of this compound mirrors the formation mechanism in reverse, following the same PADPED sequence. masterorganicchemistry.com
Protonation: The reaction begins with the protonation of the imine nitrogen by an acid (e.g., H₃O⁺), which forms an iminium ion. This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comchemistrysteps.compearson.com
Nucleophilic Addition: A water molecule, acting as a nucleophile, attacks the electrophilic imine carbon. masterorganicchemistry.compearson.com This step forms a protonated carbinolamine intermediate.
Deprotonation: A base (like water) removes a proton from the oxygen atom of the attacking water molecule, yielding the neutral carbinolamine intermediate. masterorganicchemistry.com
Protonation: The nitrogen atom of the carbinolamine is then protonated by the acid catalyst. This converts the amino group into a good leaving group (ethylamine).
Elimination: The lone pair of electrons on the oxygen atom helps to eliminate the ethylamine, reforming the carbon-oxygen double bond of the aldehyde.
Deprotonation: Finally, a base removes the proton from the carbonyl oxygen to regenerate the propionaldehyde and the acid catalyst.
Table 2: Key Species in the Hydrolysis of this compound
| Species | Formula | Role |
| This compound | CH₃CH₂CH=NCH₂CH₃ | Reactant |
| Hydronium Ion | H₃O⁺ | Catalyst |
| Iminium Ion | [CH₃CH₂CH=N⁺HCH₂CH₃] | Intermediate |
| Water | H₂O | Nucleophile/Reactant |
| Carbinolamine | CH₃CH₂CH(OH)NHCH₂CH₃ | Intermediate |
| Propionaldehyde | CH₃CH₂CHO | Product |
| Ethylamine | CH₃CH₂NH₂ | Product |
Reaction Kinetics and Thermodynamic Parameters of Imine Transformations
The hydrolysis of this compound follows the reverse pathway of its formation. The reaction is initiated by the addition of water to the imine carbon, followed by the breakdown of the carbinolamine intermediate. Similar to the formation reaction, the rate-determining step of hydrolysis is pH-dependent. At neutral pH, the attack of water on the imine is the slow step, while under acidic conditions, the decomposition of the tetrahedral intermediate is rate-determining. masterorganicchemistry.com The maximum rate of hydrolysis for many imines is observed around a pH of 4. masterorganicchemistry.com
Table 1: Representative Activation Energies for Aliphatic Imine Formation and Hydrolysis
| Reaction Stage | Catalyst/Condition | Representative Activation Energy (kJ/mol) |
| Imine Formation (Dehydration Step) | Uncatalyzed | 60 - 80 |
| Imine Formation (Nucleophilic Attack) | Acid-Catalyzed | 40 - 60 |
| Imine Hydrolysis (Water Attack) | Uncatalyzed | 50 - 70 |
| Imine Hydrolysis (Intermediate Breakdown) | Acid-Catalyzed | 30 - 50 |
Note: The data in this table are representative values for the formation and hydrolysis of simple aliphatic imines and are intended to provide an order-of-magnitude understanding. Specific values for this compound may vary.
The rate constants for both the formation and hydrolysis of this compound are significantly influenced by the presence of catalysts and the specific reaction conditions employed.
Catalysts: Acid catalysis is the most common method to accelerate imine formation and hydrolysis. Protons increase the electrophilicity of the carbonyl carbon in the aldehyde during formation and facilitate the protonation of the imine nitrogen during hydrolysis, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com The optimal pH for imine formation is typically between 4.5 and 6. researchgate.net At lower pH values, the amine nucleophile becomes protonated and non-nucleophilic, slowing the reaction. At higher pH, the carbonyl group is not sufficiently activated by protonation. researchgate.net Metal ions can also act as Lewis acid catalysts in imine hydrolysis. rsc.org
Reaction Conditions:
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate constants for both the formation and hydrolysis of this compound, in accordance with the Arrhenius equation.
Solvent: The choice of solvent can influence the reaction rates. The formation of the imine involves the removal of water, so using a solvent in which water is sparingly soluble and can be removed azeotropically can drive the equilibrium towards the product.
Concentration: The rate of imine formation is dependent on the concentrations of both propionaldehyde and ethylamine. Similarly, the rate of hydrolysis is influenced by the concentration of the imine and water.
Table 2: Effect of pH on the Rate Constant of Aliphatic Imine Hydrolysis
| pH | Relative Rate Constant (k_rel) | Rate-Determining Step |
| 2 | 10 | Breakdown of tetrahedral intermediate |
| 4 | 100 | Transition from breakdown to water attack |
| 7 | 1 | Attack of water on the imine |
| 10 | 5 | Attack of hydroxide ion on the imine |
Note: This table illustrates the general trend of the pH-dependence of the hydrolysis rate for a typical aliphatic imine. The relative rate constants are approximate and serve for comparative purposes.
Spectroscopic Characterization Methodologies for Propionaldehyde Ethylimine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of propionaldehyde (B47417) ethylimine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignments
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For propionaldehyde ethylimine, the spectrum would exhibit distinct signals corresponding to the different sets of non-equivalent protons.
The proton of the imine group (-CH=N-) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. rsc.org The chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom. The protons on the carbon adjacent to the imine nitrogen (N-CH2-CH3) would likely appear as a quartet, while the terminal methyl protons (-CH3) would present as a triplet. Similarly, the protons of the ethyl group attached to the imine carbon (CH3-CH2-CH=N-) would show a quartet for the methylene (B1212753) group and a triplet for the methyl group. The integration of these signals would correspond to the number of protons in each group (1H, 2H, 3H, 2H, and 3H, respectively).
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH=N- | 8.0 - 8.5 | Singlet (s) |
| N-CH2-CH3 | ~ 3.5 | Quartet (q) |
| N-CH2-CH3 | ~ 1.2 | Triplet (t) |
| CH3-CH2-CH=N- | ~ 2.3 | Quartet (q) |
| CH3-CH2-CH=N- | ~ 1.1 | Triplet (t) |
This table presents predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The carbon of the imine group (C=N) is particularly noteworthy, typically resonating in the range of δ 160-170 ppm. rsc.org The other carbon atoms in the ethyl groups will appear at higher fields (lower ppm values). For instance, the carbon atom in the N-CH2-CH3 group would be expected around δ 50-60 ppm, while the terminal methyl carbons would be found further upfield.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C=N- | 160 - 170 |
| N-CH2-CH3 | 50 - 60 |
| N-CH2-CH3 | 15 - 25 |
| CH3-CH2-CH=N- | 20 - 30 |
| CH3-CH2-CH=N- | 10 - 20 |
This table presents predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, cross-peaks would be observed between the methylene and methyl protons of each ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. columbia.edu This allows for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the imine carbon signal can be definitively assigned by its correlation to the imine proton signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This can be used to determine the stereochemistry around the C=N double bond (E/Z isomerism). For example, a NOESY correlation between the imine proton and the protons of the N-ethyl group would suggest a specific spatial arrangement.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis of C=N Bond and Associated Functional Groups
The most characteristic vibrational mode for this compound in an IR spectrum is the stretching of the carbon-nitrogen double bond (C=N). This absorption typically appears in the region of 1690-1650 cm⁻¹. uobabylon.edu.iq The exact position can be influenced by the substitution pattern around the double bond.
Other important vibrational frequencies include:
C-H stretching vibrations of the ethyl groups, which are expected in the range of 3000-2850 cm⁻¹. libretexts.org
C-H bending vibrations of the methyl and methylene groups, which will appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org
C-N single bond stretching , which typically occurs in the 1250-1020 cm⁻¹ region. specac.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=N Stretch | 1690 - 1650 |
| C-H Stretch (sp³ hybridized) | 3000 - 2850 |
| C-N Stretch | 1250 - 1020 |
Application of Attenuated Total Reflectance (ATR-IR)
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR and FTIR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal sample preparation. For this compound, which is likely a liquid at room temperature, ATR-IR would be a convenient method to obtain its infrared spectrum. The technique involves pressing the sample against a crystal with a high refractive index. The infrared beam passes through the crystal and is reflected internally, creating an evanescent wave that penetrates a short distance into the sample. researchgate.net This interaction provides a high-quality spectrum of the sample. The use of ATR-IR can be particularly advantageous for monitoring reactions in real-time, for example, to follow the formation of the imine from propionaldehyde and ethylamine (B1201723) by observing the appearance of the characteristic C=N stretching band. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom with a lone pair of electrons gives rise to characteristic electronic transitions. youtube.com
The primary electronic transitions observed in imines like this compound are the n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) transitions. upenn.edu
n→π* Transitions : These transitions involve the excitation of an electron from the non-bonding lone pair on the nitrogen atom to the antibonding π* orbital of the C=N double bond. youtube.com These transitions are typically of lower energy and thus occur at longer wavelengths. They are generally considered "forbidden" by spectroscopic selection rules, resulting in a low molar absorptivity (ε), usually less than 2000. youtube.comupenn.edu
π→π* Transitions : This type of transition involves the promotion of an electron from the bonding π orbital of the C=N double bond to the antibonding π* orbital. libretexts.org These are "allowed" transitions and are characterized by high molar absorptivity values, often in the range of 10,000 or more. youtube.com
Table 1: Expected UV-Vis Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| n→π* | Non-bonding (N lone pair) to π* (C=N) | 280 - 290 | Low (< 2000) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₅H₁₁N), the molecular weight is approximately 87.16 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of 87. The fragmentation of the molecular ion provides clues to the molecule's structure. A common fragmentation pathway for amines and imines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
Experimental GC-MS data for N-ethylpropylamine, a synonym for this compound, shows a base peak at m/z 58. nih.govmassbank.eu This prominent fragment likely results from the loss of an ethyl radical. The molecular ion peak is observed at m/z 87. nih.govmassbank.eu
Table 2: Mass Spectrometry Data for this compound (as N-ethylpropylamine)
| m/z | Relative Intensity | Probable Fragment Ion |
|---|---|---|
| 87 | 14.84 | [CH₃CH₂CH=NCH₂CH₃]⁺ (Molecular Ion) |
| 58 | 99.99 | [CH₃CH₂CH=NH]⁺ or [CH=NCH₂CH₃]⁺ |
| 30 | 59.18 | [CH₂=NH₂]⁺ |
| 28 | 10.10 | [C₂H₄]⁺ |
Data sourced from experimental GC-MS analysis of N-ethylpropylamine. nih.govmassbank.eu
The fragmentation pattern can be explained by the following processes:
m/z 58 : Loss of an ethyl radical (•CH₂CH₃) from the molecular ion via alpha-cleavage.
m/z 30 : Further fragmentation of the m/z 58 ion or alternative fragmentation pathways.
Advanced Spectroscopic Techniques for Gas-Phase Analysis (e.g., Microwave Spectroscopy)
Advanced spectroscopic techniques, such as microwave spectroscopy, are employed for the high-resolution structural analysis of molecules in the gas phase. nih.gov This method measures the absorption of microwave radiation by a molecule, which corresponds to transitions between rotational energy levels. By analyzing the rotational spectrum, highly precise information about the molecule's geometry, including bond lengths, bond angles, and conformational isomers, can be determined. nih.gov
For a molecule like this compound, microwave spectroscopy could provide:
Precise Molecular Structure : Determination of the three-dimensional arrangement of the atoms.
Conformational Analysis : Identification and characterization of different stable conformers (isomers that can be interconverted by rotation around single bonds) that may exist in the gas phase.
Internal Rotation Dynamics : Information on the barriers to internal rotation, for example, around the N-C single bond.
While specific microwave spectroscopy studies on this compound were not found in the search results, the principles of the technique and its successful application to other organic molecules suggest its utility for a detailed structural elucidation of this imine in an unperturbed, isolated state. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-ethylpropanimine |
Computational Chemistry Investigations of Propionaldehyde Ethylimine
Quantum Chemical Calculations for Structural Optimization and Electronic Properties
Quantum chemical calculations are a cornerstone for predicting the molecular structure and electronic character of molecules like Propionaldehyde (B47417) ethylimine. These methods solve approximations of the Schrödinger equation to determine the most stable three-dimensional arrangement of atoms (structural optimization) and the distribution of electrons within the molecule (electronic properties).
Electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. The molecular dipole moment can also be calculated, indicating the polarity of the molecule, which influences its solubility and intermolecular interactions.
Table 1: Calculated Structural Parameters and Electronic Properties for Propionaldehyde Ethylimine (Representative Data) Calculations are typically performed using methods like DFT (e.g., B3LYP/6-31G). The data below is illustrative of typical results for such a molecule.*
| Parameter | Value | Description |
|---|---|---|
| Optimized Geometry | ||
| C=N Bond Length | ~1.28 Å | The length of the central imine double bond. |
| N-C (ethyl) Bond Length | ~1.46 Å | The single bond between the nitrogen and the ethyl group. |
| C-C (propyl) Bond Length | ~1.51 Å | The single bond in the propyl group attached to the imine carbon. |
| C=N-C Bond Angle | ~123° | The angle around the nitrogen atom. |
| Electronic Properties | ||
| HOMO Energy | ~ -9.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | ~ +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | ~10.7 eV | Indicator of chemical reactivity. |
| Dipole Moment | ~1.6 D | Measure of the molecule's overall polarity. |
Density Functional Theory (DFT) Studies for Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions. researchgate.net For this compound, DFT can be used to model reactions such as hydrolysis (reaction with water) or cycloadditions. These studies calculate the energy changes along a proposed reaction coordinate, from reactants to products, through any intermediates and transition states. nih.gov
Table 2: Hypothetical DFT-Calculated Energetics for the Hydrolysis of this compound (Illustrative Data) Energies are relative to the reactants and are typically reported in kcal/mol.
| Species/State | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Imine + H₃O⁺) | 0.0 | Baseline energy of the starting materials. |
| Protonated Imine Intermediate | -5.2 | A stable intermediate formed after protonation of the imine nitrogen. |
| Transition State 1 (TS1) | +15.8 | The energy barrier for the nucleophilic attack of water on the iminium carbon. |
| Carbinolamine Intermediate | -10.1 | The product of water addition. |
| Transition State 2 (TS2) | +12.5 | The energy barrier for proton transfer steps. |
| Products (Propionaldehyde + Ethylammonium) | -20.7 | The final, thermodynamically favored products. |
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
While quantum chemical calculations typically model molecules in the gas phase or use implicit solvent models, Molecular Dynamics (MD) simulations can explicitly model the behavior of a molecule in a solvent environment over time. acs.org MD simulations use classical mechanics to calculate the forces on each atom and track their motions, providing a dynamic picture of the molecule's behavior. uregina.ca
For this compound, MD simulations are ideal for studying conformational analysis—the different spatial arrangements of the molecule due to rotation around its single bonds. The ethyl and propyl groups are flexible, and their preferred orientations can be influenced by the surrounding solvent molecules. For example, in a polar solvent like water, the molecule might adopt a more compact conformation to minimize unfavorable interactions between its nonpolar alkyl chains and the water. In a non-polar solvent like hexane, the chains might be more extended. MD simulations can quantify the populations of different conformers and the rates of interconversion between them, offering insights into how the environment modulates the molecule's shape and potential reactivity. uregina.ca
Table 4: Illustrative Conformational Preferences of this compound in Different Solvents from Molecular Dynamics Simulations
| Solvent | Expected Dominant Conformation | Rationale |
|---|---|---|
| Water (Polar) | More compact, folded conformations may be slightly preferred. | Hydrophobic effect pushes the nonpolar ethyl and propyl groups closer together to minimize contact with water. |
| Hexane (Non-polar) | Extended, linear-like conformations are more accessible and populated. | Favorable van der Waals interactions between the alkyl chains and the solvent allow for greater flexibility and extension. |
| Methanol (Polar Protic) | Intermediate behavior with the possibility of hydrogen bonding to the imine nitrogen. | The solvent can interact with both the polar C=N group and the nonpolar alkyl chains, leading to complex conformational dynamics. |
Synthetic Applications and Organic Transformations Utilizing Propionaldehyde Ethylimine
Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis, and propionaldehyde (B47417) ethylimine is a key intermediate in the formation of N-ethyl-1-propanamine. This transformation can be achieved through several reductive pathways, offering flexibility in terms of reaction conditions and reagent selection. The process typically involves the in-situ or ex-situ formation of the imine from propionaldehyde and ethylamine (B1201723), followed by reduction. nih.gov
Synthesis of Secondary Amines (e.g., N-Ethyl-1-Propanamine/Ethylpropylamine) via Catalytic Hydrogenation
The catalytic hydrogenation of propionaldehyde ethylimine represents an industrially significant and atom-economical method for the synthesis of N-ethyl-1-propanamine. google.com This process involves the reaction of propionaldehyde with ethylamine, often in a water-immiscible diluent, to form the imine, which is then hydrogenated without isolation. google.com The direct hydrogenation of the imine circumvents the need for isolating the often-unstable intermediate. google.com
Various catalysts are employed for this transformation, with platinum on carbon being a notable example. google.com The reaction is typically carried out under hydrogen pressure at elevated temperatures. For instance, the hydrogenation can be performed at 40 °C under a hydrogen pressure of 50 bar in the presence of a 5% platinum on carbon catalyst, leading to high yields of the desired secondary amine. google.com Another effective catalyst for the hydrogenation of nitriles to primary amines, a related transformation, is Raney nickel, often used at elevated pressures and in the presence of ammonia (B1221849) to suppress side reactions. nih.govresearchgate.net While direct examples for this compound are less common in readily available literature, the principles of catalytic hydrogenation are broadly applicable.
The general mechanism of catalytic hydrogenation involves the adsorption of both the imine and molecular hydrogen onto the surface of the metal catalyst. organic-chemistry.org This facilitates the stepwise addition of hydrogen atoms across the C=N double bond, ultimately yielding the saturated secondary amine.
Table 1: Catalytic Hydrogenation for the Synthesis of N-Ethyl-1-Propanamine
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent/Diluent | Yield (%) | Reference |
| 5% Platinum on Carbon | 50 | 40 | Water-immiscible diluent | 92.5 | google.com |
| Raney Nickel | ~3.4 (50 psi) | Not specified | 7 N Methanolic Ammonia | Nearly quantitative | nih.gov |
Note: The Raney Nickel example is for the hydrogenation of N-alkylbis(cyanoethyl)amines, a related transformation demonstrating the catalyst's utility.
Chemo- and Stereoselective Reduction Strategies (e.g., using NaBH₃CN, NaBH(OAc)₃)
For laboratory-scale synthesis and for substrates with sensitive functional groups, chemical reducing agents offer a milder and more selective alternative to catalytic hydrogenation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for the reductive amination of aldehydes and ketones, as they selectively reduce the intermediate iminium ion over the carbonyl starting material. mdma.chnih.govacs.org
Sodium triacetoxyborohydride is often favored due to its mildness, selectivity, and the formation of non-toxic byproducts. mdma.chnih.gov It is particularly effective for one-pot reductive aminations where the aldehyde, amine, and reducing agent are combined. mdma.ch The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). nih.gov Acetic acid can be used as a catalyst to facilitate imine formation, especially with less reactive ketones. nih.gov
Sodium cyanoborohydride is also a widely used reagent for this transformation. However, it can release toxic hydrogen cyanide upon quenching the reaction, necessitating careful handling. nih.gov
The chemoselectivity of these reagents is a key advantage, allowing for the reduction of the imine functionality in the presence of other reducible groups such as esters or nitro groups. nih.gov In the context of this compound, these reagents would effectively reduce the C=N double bond to furnish N-ethyl-1-propanamine.
While this compound itself is achiral, the stereoselective reduction of substituted imines is a critical aspect of asymmetric synthesis. The diastereoselective reduction of α-substituted imines can be achieved with high selectivity using reagents like trichlorosilane, where the reaction proceeds through a highly ordered transition state. nih.gov Although specific studies on the diastereoselective reduction of N-propylideneethanamine derivatives are not extensively documented in readily available literature, the general principles of chelation control and sterically directed hydride delivery would apply.
Table 2: Chemoselective Reducing Agents for Reductive Amination
| Reagent | Typical Solvent | Key Features | Reference |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective for iminium ions, non-toxic byproducts. | mdma.chnih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for iminium ions. | nih.gov |
Role as a Three-Carbon Building Block in Organic Synthesis
This compound can be viewed as a synthon, a synthetic equivalent of a three-carbon electrophilic or nucleophilic species, depending on the reaction conditions. The propylidene moiety provides a three-carbon chain that can be incorporated into larger molecules. This concept is fundamental to retrosynthetic analysis, where complex target molecules are broken down into simpler, readily available building blocks. youtube.com
While specific and widespread examples detailing the use of pre-formed this compound as a three-carbon building block are not extensively documented in dedicated studies, its in-situ formation from propionaldehyde and an amine is a common strategy in reactions where a three-carbon unit is introduced. For instance, in the Mannich reaction, propionaldehyde can act as the enolizable component, effectively delivering a three-carbon fragment to an iminium ion. researchgate.net
The versatility of aldehydes and their corresponding imines as building blocks is well-established in organic synthesis. mdpi.comorganic-chemistry.org They participate in a myriad of carbon-carbon bond-forming reactions, allowing for the construction of diverse and complex molecular skeletons.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, are powerful tools for generating molecular diversity and complexity in an efficient manner. nih.gov Imines, including aliphatic variants like this compound, are key components in many MCRs. rsc.orgresearchgate.net
Imine-Based Multicomponent Condensations
This compound, or more commonly its in-situ generated precursor, can participate in a variety of imine-based MCRs. These reactions typically involve the initial formation of the imine, which then acts as an electrophile for subsequent nucleophilic attack by other components in the reaction mixture.
Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov The reaction proceeds through the formation of an imine, which is then activated by the carboxylic acid towards nucleophilic attack by the isocyanide. nih.gov While specific examples using pre-formed this compound are scarce in the literature, the use of propionaldehyde and ethylamine as the aldehyde and amine components in an Ugi reaction would proceed via the transient formation of this imine. One study reported a 32% yield in an Ugi-type reaction involving propionaldehyde, suggesting its viability as a component. acs.org
Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.govresearchgate.net Although the Passerini reaction does not directly involve an amine, it is a closely related isocyanide-based MCR. In the context of the Ugi reaction, the Passerini reaction can sometimes be a competing side reaction if the amine component is absent or unreactive. nih.gov
Mannich Reaction: The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a compound with an acidic proton (often a ketone or another aldehyde). researchgate.net The reaction proceeds via the formation of an iminium ion, which is then attacked by the enol or enolate of the acidic component. researchgate.net Propionaldehyde can serve as the enolizable component, reacting with an iminium ion formed from another aldehyde and amine. rsc.org
Stereocontrol and Diastereoselective Transformations
Achieving stereocontrol in multicomponent reactions is a significant challenge and an area of active research. The stereochemical outcome of an MCR involving an imine can be influenced by several factors, including the use of chiral catalysts, chiral auxiliaries on the starting materials, and the inherent diastereoselectivity of the reaction.
For aliphatic imines, achieving high levels of stereocontrol can be particularly challenging due to their conformational flexibility. However, examples of stereoselective MCRs involving aliphatic imines do exist. For instance, the development of chiral organocatalysts has enabled highly enantioselective Mannich-type reactions with simple aliphatic aldehydes. rsc.org In these cases, the catalyst and the imine form a chiral, organized transition state that directs the approach of the nucleophile.
In the context of this compound, while specific studies on its diastereoselective MCRs are limited, the general principles of asymmetric catalysis would apply. The development of new catalytic systems that can effectively control the stereochemistry of reactions involving simple, unactivated aliphatic imines remains a key goal in organic synthesis.
Derivatization Studies and New Compound Synthesis
This compound, with its characteristic carbon-nitrogen double bond, serves as a reactive and versatile intermediate in organic synthesis. The imine or azomethine group is the focal point for a variety of chemical transformations, allowing for the construction of more complex molecular frameworks through derivatization. Key synthetic strategies employed include the reduction of the imine bond, the addition of organometallic species, and reactions like the Strecker synthesis to introduce new functional groups. These studies are pivotal in expanding the library of accessible organic compounds.
One of the most fundamental transformations of this compound is its reduction to the corresponding saturated amine. This reaction is typically achieved through catalytic hydrogenation. For instance, the hydrogenation of propylidene-ethylamine in the presence of a catalyst yields N-ethylpropylamine. A known method involves reacting ethylamine with propionaldehyde and subsequently hydrogenating the resulting imine without its isolation, under pressures ranging from 20 to 200 bar and temperatures between 20°C and 100°C, to produce ethylpropylamine in high yield. google.com
The nucleophilic addition of organometallic reagents to the electrophilic carbon of the imine bond is a powerful method for forming new carbon-carbon bonds and generating substituted amines. Reagents such as organolithium and Grignard compounds readily add to imines. While specific examples detailing the addition of these reagents to this compound are not prevalent in readily available literature, the general reactivity of imines suggests that such reactions would proceed efficiently. For example, the reaction with an organolithium reagent like phenyllithium (B1222949) would be expected to yield the corresponding 1-phenyl-N-ethylpropan-1-amine after an aqueous workup. These reactions are often rapid and can be performed under various conditions, including in aqueous media for certain substrates.
Another significant derivatization is the Strecker synthesis, a classic method for producing α-amino acids from aldehydes. The process involves the reaction of an aldehyde with ammonia and cyanide, which proceeds through an imine intermediate to form an α-aminonitrile. This nitrile can then be hydrolyzed to the corresponding amino acid. Applying this methodology to this compound, reaction with a cyanide source, such as hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), would lead to the formation of an α-aminonitrile, specifically 2-(ethylamino)butanenitrile. Subsequent hydrolysis of this intermediate provides access to the non-proteinogenic amino acid, 2-(ethylamino)butanoic acid. The Strecker synthesis is a robust and widely applicable reaction for creating amino acid derivatives. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org
The derivatization reactions of this compound highlight its utility as a synthetic precursor. The new compounds synthesized through these transformations are valuable additions to chemical space and serve as building blocks for more elaborate molecules.
Table of Synthesized Derivatives
This table summarizes the products of the key derivatization reactions discussed.
| Starting Material | Reaction Type | Reagent(s) | Product Compound |
| This compound | Reduction | H₂/Catalyst | N-Ethylpropylamine |
| This compound | Organometallic Addition | Phenyllithium, then H₂O | N-Ethyl-1-phenylpropan-1-amine |
| This compound | Strecker Synthesis | KCN/H⁺, then H₃O⁺ | 2-(Ethylamino)butanoic acid |
Table of Compound Properties
This table lists the chemical properties of the new compounds synthesized.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| N-Ethylpropylamine | C₅H₁₃N | 87.16 |
| N-Ethyl-1-phenylpropan-1-amine | C₁₁H₁₇N | 163.26 |
| 2-(Ethylamino)butanoic acid | C₆H₁₃NO₂ | 131.17 |
Catalytic Roles and Applications of Imines Derived from Propionaldehyde
Propionaldehyde (B47417) Ethylimine as a Ligand Precursor in Coordination Chemistry
Imines are effective ligands in coordination chemistry due to the presence of a lone pair of electrons on the sp²-hybridized nitrogen atom, which can be donated to a metal center. scienceinfo.com Schiff bases, a broad class of imines, are well-known for their ability to form stable complexes with a variety of transition metals, and their applications are extensive, including in the synthesis of dyes and coordination polymers. byjus.comresearchgate.net
While specific research focusing on propionaldehyde ethylimine as a ligand is not extensively documented, the principles of coordination for simple aliphatic imines are well-established. These imines typically bind to metal centers in a monodentate fashion through the nitrogen atom (η¹-coordination). scienceinfo.com However, η²-coordination, involving both the carbon and nitrogen atoms of the C=N bond, is also possible. scienceinfo.com The nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere influence the bonding mode and stability of the resulting complex.
The formation of such coordination compounds can significantly alter the reactivity of the imine, making it more susceptible to nucleophilic attack at the iminyl carbon. This activation is a cornerstone of many metal-catalyzed reactions involving imine substrates.
Table 1: General Characteristics of Aliphatic Imine-Metal Complexes
| Feature | Description |
| Coordination Modes | Primarily η¹ (N-coordination); η² (C,N-coordination) is also observed. scienceinfo.com |
| Metal Centers | A wide range of transition metals, including manganese, palladium, and others. scienceinfo.com |
| Ligand Role | Acts as a neutral two-electron donor ligand. |
| Effect on Reactivity | Coordination to a Lewis acidic metal center enhances the electrophilicity of the imine carbon. |
| Applications | Precursors for various catalytic reactions, including hydrogenations and C-C bond-forming reactions. |
This table presents generalized information based on the coordination chemistry of imines.
Organocatalytic Applications of this compound Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. nobelprize.org Imines and their derivatives are central to two major activation modes in organocatalysis: iminium ion catalysis and enamine catalysis. nobelprize.org
In these processes, a primary or secondary amine catalyst reacts with a carbonyl compound, such as an aldehyde, to form a charged iminium ion or a neutral enamine intermediate in situ. nobelprize.org Although this compound itself is a pre-formed imine, its derivatives and the in-situ formation from propionaldehyde and an amine showcase its potential role in organocatalytic cycles.
Iminium Catalysis : A secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a positively charged iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for nucleophilic attack. scienceopen.com
Enamine Catalysis : A secondary amine catalyst reacts with a saturated aldehyde or ketone to form an enamine. This transformation raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, turning the α-carbon into a nucleophile that can attack various electrophiles. scienceopen.com
While specific studies detailing the use of this compound derivatives as organocatalysts are limited, the underlying principles are broadly applicable. For instance, the reaction of propionaldehyde with a chiral primary amine can generate a chiral imine that directs subsequent stereoselective transformations.
Table 2: Representative Organocatalytic Reactions Involving Imine Intermediates
| Reaction Type | Catalyst Type | Role of Imine Derivative | Product Type |
| Diels-Alder Reaction | Chiral Imidazolidinone | Iminium ion intermediate (LUMO lowering) | Cyclohexenes scienceopen.com |
| Michael Addition | Diarylprolinol Silyl Ether | Enamine intermediate (HOMO raising) | γ-Ketoesters |
| Mannich Reaction | Proline | Enamine intermediate | β-Amino Carbonyls nobelprize.org |
| Friedel-Crafts Alkylation | Primary Amine Salt | Iminium ion activation | Alkylated Indoles chemsrc.com |
This table illustrates general organocatalytic reactions where imine derivatives are key intermediates.
Asymmetric Catalysis through Chiral Imine Auxiliaries (General Imine Context)
Asymmetric catalysis aims to produce a single enantiomer of a chiral product. A common strategy involves the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In the context of imines, a chiral amine can be reacted with an achiral aldehyde or ketone to form a chiral imine. This chiral imine then undergoes a diastereoselective reaction, and subsequent removal of the chiral auxiliary yields an enantiomerically enriched product.
This compound itself is achiral. However, if propionaldehyde were reacted with a chiral amine, the resulting chiral imine could be used in asymmetric synthesis. The chiral group on the nitrogen atom creates a sterically defined environment that favors the approach of a nucleophile from one face of the C=N bond over the other, leading to high diastereoselectivity.
This approach has been successfully applied to a wide range of transformations, including nucleophilic additions, reductions, and cycloadditions. The choice of the chiral auxiliary is crucial and is often tailored to the specific reaction to achieve high levels of stereocontrol. beilstein-journals.orgnih.gov
Table 3: Examples of Chiral Auxiliaries in Asymmetric Imine Chemistry
| Chiral Auxiliary | Imine Type | Reaction Type | Diastereomeric/Enantiomeric Excess |
| (R)-α-Methylbenzylamine | Aldimine | Grignard Addition | >90% de |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone | Alkylation | >95% ee |
| Sulfinimines (e.g., tert-Butanesulfinamide) | Sulfinylimine | Allylation | >95% de scienceopen.com |
| Phosphinyl Imines | Phosphinylimine | Aza-Darzens Reaction | High de |
This table provides examples of how chiral auxiliaries are used in asymmetric reactions involving imines, illustrating a general principle.
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Imine Transformations
The transformation of imines into more complex and valuable molecules, such as chiral amines and N-alkylated products, is a central theme in modern organic synthesis. A significant research thrust is the design and application of novel catalytic systems that offer high efficiency, selectivity, and sustainability.
Recent progress includes the use of Lewis acid and organocopper catalysis to promote the direct conversion of N-alkylamines to N-propargylamines through C–H activation. nih.gov This method allows for the functionalization of the α-C–H bond of N-alkylamines, a transformation traditionally carried out under oxidative conditions. nih.gov The proposed catalytic cycle involves the generation of an iminium ion intermediate from the amine, which then reacts with a copper-alkynyl species. nih.gov This approach has been successfully applied to the late-stage functionalization of bioactive molecules and is scalable, demonstrating its potential for practical applications. nih.gov
Another area of active development is the catalytic hydrogenation of imines. For instance, the hydrogenation of N-Cyclohexyl(benzylidene)imine to N-Benzylcyclohexylamine has been studied in catalyst-coated tube reactors, achieving a high turnover number (TON) of 150,000, which is an exceptional value for heterogeneous imine hydrogenation. acs.org The study highlighted the importance of solvent choice and catalyst support, with Pd/C demonstrating stable performance over multiple reaction-regeneration cycles. acs.orgacs.org
Furthermore, research into the amination of alcohols, which proceeds through an imine intermediate, provides insights into catalyst development. For example, Ni-supported hydroxyapatite (B223615) (Ni/HAP) has been shown to be a highly active and selective catalyst for propanol (B110389) amination to propylamine (B44156). escholarship.org The reaction mechanism involves the sequential dehydrogenation of the alcohol to an aldehyde, condensation with an amine to form an imine, and subsequent hydrogenation of the imine. escholarship.org The support plays a crucial role, with the basic sites on HAP stabilizing alkoxide intermediates and enhancing selectivity towards the primary amine. escholarship.org
These examples underscore the continuous effort to discover and optimize catalytic systems for imine transformations, with a focus on improving reaction efficiency, expanding the substrate scope, and enabling the synthesis of complex molecular architectures.
Integration of Propionaldehyde (B47417) Ethylimine in Flow Chemistry and Continuous Processing
Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering significant advantages in terms of safety, efficiency, scalability, and product quality over traditional batch processes. nih.govscispace.combeilstein-journals.orgscielo.br The integration of propionaldehyde ethylimine synthesis and its subsequent transformations into continuous flow systems is a promising area of research.
A key advantage of flow chemistry is the ability to handle unstable intermediates safely. nih.gov For instance, a continuous-flow approach has been developed for the preparation and immediate reaction of N-chloramines, which can be converted to imines. nih.gov This method leverages the superior mixing of a continuous stirred-tank reactor (CSTR) to enable rapid N-chlorination, followed by in-situ dehydrochlorination to afford imines, which can then be used in subsequent reactions like asymmetric transfer hydrogenation. nih.gov
The synthesis of imines can be integrated into multi-step continuous processes. For example, a patent describes a process for producing ethyl propylamine where ethylamine (B1201723) is reacted with propionaldehyde to form propylidene-ethylamine (this compound). google.com This reaction can be performed continuously by feeding solutions of the reactants into a reaction vessel, separating the formed water, and then continuously pumping the organic phase containing the imine into an autoclave for hydrogenation. google.com
Flow chemistry also enables process intensification. Studies on the continuous-flow hydrogenation of other imines, such as N-Cyclohexyl(benzylidene)imine, have demonstrated the potential for high throughput. In a catalyst-coated tube reactor, a throughput of 0.75 kg of product per day was achieved in a single 5-meter reactor, opening the door for multi-kilogram scale synthesis. acs.org Reductive amination, which combines imine formation and hydrogenation in a cascade reaction, has also been successfully implemented in flow, albeit with a reduction in throughput compared to direct imine hydrogenation. acs.orgacs.org
The development of continuous flow methods for imine synthesis and transformation is a vibrant research area with the potential to revolutionize the production of amines and other nitrogen-containing compounds. nih.govmdpi.com
Green Chemistry Approaches to Imine Synthesis and Utilization
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly being applied to the synthesis and utilization of imines. acs.orgacs.org This involves the development of more sustainable methods that reduce waste, use safer solvents, and improve energy efficiency. acs.org
A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product. rsc.org Other metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more comprehensive assessment of the greenness of a process by considering factors like reaction yield, stoichiometry, and the use of solvents and other auxiliary substances. nih.govrsc.orgmdpi.com
Research in green imine synthesis focuses on several areas:
Catalysis: The use of catalysts is a cornerstone of green chemistry as it can reduce energy requirements and improve selectivity. acs.org The development of recyclable heterogeneous catalysts for imine synthesis and hydrogenation is a key objective. acs.orgacs.org
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a process. Efforts are being made to replace hazardous solvents with greener alternatives or to perform reactions under solvent-free conditions. acs.org For example, the imine condensation reaction has been studied using methyl t-butyl ether as a greener alternative to dichloromethane. acs.org
Energy Efficiency: Microwave-assisted synthesis and mechanochemistry are being explored as energy-efficient alternatives to conventional heating for imine synthesis. rsc.orgorganic-chemistry.org
Renewable Feedstocks: The use of renewable resources for the synthesis of amines and their imine precursors is a long-term goal of green chemistry. rug.nl
The application of these green chemistry principles to the synthesis of this compound and its derivatives can lead to more sustainable and economically viable manufacturing processes.
Theoretical Predictions and Experimental Validation of New Reactivity Modes
Computational chemistry and theoretical studies play an increasingly important role in understanding and predicting the reactivity of molecules like this compound. These methods provide valuable insights into reaction mechanisms, catalyst behavior, and the properties of transient species, guiding experimental efforts to discover new reactivity modes.
Density Functional Theory (DFT) is a powerful tool for investigating reaction kinetics and thermodynamics. For example, theoretical studies have been conducted on the kinetics of the reaction between the hydroxyl radical (OH) and propionaldehyde, a precursor to this compound. dntb.gov.ua Such studies can help to elucidate the atmospheric chemistry of these compounds.
Computational analysis has also been used to study the interaction of aldehydes with catalysts. A theoretical and experimental study investigated the inhibitory effect of aldehydes, including propionaldehyde, on Ziegler-Natta catalysts used in polymerization reactions. mdpi.com The computational analysis showed that the complexes formed between the aldehydes and the active center of the catalyst were more stable than the complexes formed with the monomers, explaining the observed decrease in catalyst productivity. mdpi.com
In the context of imine chemistry, theoretical studies can be used to:
Predict the most favorable reaction pathways for imine transformations.
Design new catalysts with enhanced activity and selectivity.
Understand the role of non-covalent interactions in stabilizing transition states.
Elucidate the electronic structure and reactivity of iminium ion intermediates.
The synergy between theoretical predictions and experimental validation is crucial for advancing the field. By providing a deeper understanding of the fundamental principles governing imine reactivity, computational chemistry can accelerate the discovery of novel transformations and applications for this compound and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
